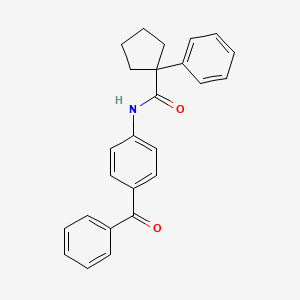

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide

説明

特性

IUPAC Name |

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c27-23(19-9-3-1-4-10-19)20-13-15-22(16-14-20)26-24(28)25(17-7-8-18-25)21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLAOHCWPAVIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclopentane Ring Formation via Organometallic Coupling

The cyclopentane core is synthesized through copper-mediated cross-coupling, as demonstrated in organocopper reagent applications. A vinylic copper intermediate (e.g., Cu(2-Th)(CN)Li₂ ) reacts with α,β-unsaturated ketones to form cyclopentane rings via conjugate addition (Scheme 1).

Scheme 1 : Copper-mediated cyclization

$$

\text{RC≡CLi + CuCN → RCu(CN)Li} \quad \text{}

$$

$$

\text{RCu(CN)Li + } \alpha,\beta\text{-unsaturated ketone → Cyclopentane-carboxylic acid derivative}

$$

Optimization :

Grignard Reaction-Based Cyclization

Alternately, Grignard reagents add to diketones, followed by acid-catalyzed cyclization:

$$

\text{PhMgBr + NC-(CH₂)₃-CN → 1-Phenylcyclopentane-1-carbonitrile} \quad \text{}

$$

Hydrolysis of the nitrile group (H₃O⁺, reflux) yields the carboxylic acid.

Conditions :

Synthesis of 4-Aminobenzophenone

Friedel-Crafts Acylation

Benzophenone synthesis via Friedel-Crafts acylation of benzene with benzoyl chloride:

$$

\text{PhH + PhCOCl → PhCOPh} \quad \text{(AlCl₃ catalyst)}

$$

Nitration and Reduction :

- Nitration: HNO₃/H₂SO₄ introduces a nitro group at the para position.

- Reduction: H₂/Pd-C converts nitro to amine.

Yield :

Amide Bond Formation

Carboxylic Acid Activation

1-Phenylcyclopentane-1-carboxylic acid is activated as an acyl chloride using thionyl chloride:

$$

\text{RCOOH + SOCl₂ → RCOCl + SO₂ + HCl}

$$

Conditions : Reflux, 2 h, quantitative conversion.

Coupling with 4-Aminobenzophenone

The acyl chloride reacts with 4-aminobenzophenone in the presence of triethylamine (TEA):

$$

\text{RCOCl + H₂N-Ar → RCONH-Ar + HCl} \quad \text{}

$$

Optimization :

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines cyclopentane formation and amide coupling:

Solid-Phase Synthesis

Immobilized 4-aminobenzophenone on Wang resin enables iterative amide bond formation:

Advantages : Simplified purification, scalability.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (

化学反応の分析

Types of Reactions

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The phenyl and cyclopentane rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted phenyl or cyclopentane derivatives.

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure enables various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Benzoyl group oxidation | Benzoic acid derivatives |

| Reduction | Carbonyl reduction | Alcohols |

| Substitution | Electrophilic substitution | Substituted phenyl derivatives |

Biology

- Photoreactive Agent : N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide exhibits photoreactive properties that can be harnessed in biological systems. It has been studied for its potential to influence cellular functions through light-mediated processes.

- Biochemical Pathways : The compound's interactions with biomolecules may lead to changes in gene expression and enzyme activity, making it a candidate for further investigation in cellular signaling pathways.

Medicine

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, making it a potential candidate for the development of new therapeutic agents against bacterial infections.

- Drug Development : Its structural characteristics suggest potential applications in drug design, particularly in targeting specific diseases or conditions.

Case Study 1: Photoreactivity in Biological Systems

A study investigated the photoreactive capabilities of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide when exposed to UV light. Results indicated that the compound could effectively bind to cellular components upon activation by light, leading to enhanced cellular responses.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide exhibited significant antimicrobial activity against several strains of bacteria. This finding supports its potential use as an antimicrobial agent in medical applications.

Advanced Materials Development

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is utilized in the creation of advanced materials, particularly photoreactive polymers and nanoparticles. Its ability to undergo photochemical reactions makes it suitable for applications in coatings and other materials that require light activation.

Specialty Chemicals Production

The compound's unique chemical properties allow it to be employed in the production of specialty chemicals used across various industries, including pharmaceuticals and materials science.

作用機序

The mechanism of action of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in photoreactive processes, leading to the formation of reactive intermediates that can covalently bond with other molecules. This property is exploited in the development of photoreactive polymers and materials .

類似化合物との比較

Similar Compounds

N-(4-benzoylphenyl)methacrylamide: Similar in structure but with a methacrylamide group instead of a cyclopentane ring.

N-(4-benzoylphenyl)acrylamide: Contains an acrylamide group, offering different reactivity and applications.

Uniqueness

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a benzoyl group with a cyclopentane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications such as the development of photoreactive materials and advanced polymers .

生物活性

N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a cyclopentane ring, which contributes to its unique biological interactions.

Anticancer Properties

Recent studies have indicated that N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide exhibits anticancer activity . In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) when treated with this compound at concentrations ranging from 10 to 50 µM over 48 hours.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| PC-3 | 30 | Inhibition of cell cycle progression (G2/M phase arrest) |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is believed to involve multiple mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

- Cell Cycle Arrest : Interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Cytokine Inhibition : Reduces the expression and release of inflammatory cytokines, modulating immune responses.

Study 1: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the effects of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide on MCF-7 breast cancer cells. The study found that treatment with 25 µM of the compound led to a 70% decrease in cell viability after 48 hours, indicating strong anticancer potential.

Study 2: Anti-inflammatory Response

A separate investigation focused on the compound's anti-inflammatory effects using RAW 264.7 macrophages stimulated with LPS. The results showed a significant decrease in TNF-alpha levels (by approximately 50%) when treated with 20 µM of the compound, highlighting its potential for therapeutic applications in inflammatory conditions.

Q & A

Basic: What synthetic and analytical methodologies are employed to characterize N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide and related carboxamide derivatives?

Answer:

Synthesis typically involves condensation reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aromatic amines under basic conditions. For example, in structurally analogous compounds like N-(4-benzoylphenyl)pyrrole-2-carboxamide, intermediates are purified via recrystallization and characterized using:

- Infrared (IR) spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve aromatic protons, cyclopentane/pyrrole ring systems, and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- Melting point determination to assess purity .

Basic: What preclinical models are used to evaluate the lipid-lowering efficacy of carboxamide derivatives like N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide?

Answer:

The Triton WR-1339-induced hyperlipidemic rat model is widely used. Key steps include:

- Intraperitoneal injection of Triton WR-1339 (300 mg/kg) to block lipoprotein lipase, inducing acute hyperlipidemia .

- Administration of test compounds (e.g., 15 mg/kg) to evaluate reductions in plasma triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) over 18 hours .

- Comparison with positive controls (e.g., bezafibrate) and measurement of high-density lipoprotein cholesterol (HDL-C) modulation .

Advanced: How can researchers resolve discrepancies in HDL-C modulation observed between structurally similar carboxamide derivatives?

Answer:

Discrepancies may arise from substituent effects on target engagement or pharmacokinetics. For example:

- In N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives, compound 3 (4-bromo substitution) increased HDL-C by 22%, while compound 5 (4-amino substitution) showed only 4.5% improvement .

- Methodological approaches include:

Advanced: What translational challenges exist when extrapolating lipid-lowering data from rodent models to human cardiovascular outcomes?

Answer:

Key considerations include:

- Species-specific metabolic differences : Rodents lack cholesteryl ester transfer protein (CETP), altering HDL-C metabolism compared to humans .

- Dose scaling : Human-equivalent doses (HED) must account for body surface area; e.g., 15 mg/kg in rats translates to ~2.4 mg/kg in humans.

- Clinical validation : Compare preclinical results to fibrate trials (e.g., gemfibrozil reduced cardiac events by 22% in humans with low HDL-C, despite minimal LDL-C effects) .

Advanced: How is structure-activity relationship (SAR) analysis conducted for carboxamide derivatives targeting lipid metabolism?

Answer:

SAR studies involve systematic structural modifications:

- Core scaffold : Cyclopentane vs. pyrrole rings (e.g., cyclopentane enhances rigidity, potentially improving target selectivity) .

- Substituent effects : Electron-withdrawing groups (e.g., -Br in compound 3) enhance PPAR-α agonism, while amino groups (compound 5) may improve solubility but reduce potency .

- In silico tools : Molecular dynamics simulations to predict binding stability with lipid metabolism targets (e.g., PPAR-α) .

Advanced: How do researchers validate the specificity of carboxamide derivatives in modulating lipid pathways versus off-target effects?

Answer:

- Transcriptomic profiling : RNA sequencing of liver tissues to identify differentially expressed genes (e.g., APOA1, ABCG1) linked to lipid transport .

- Knockout models : Use PPAR-α or LXR-β knockout mice to confirm target dependency .

- Biochemical assays : Measure off-target enzyme inhibition (e.g., cytochrome P450 isoforms) to assess drug safety .

Basic: What statistical methods are used to analyze lipid profile data in preclinical studies?

Answer:

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups (control, hyperlipidemic, and compound-treated) .

- p-value thresholds : Typically p < 0.05 for significance, with stricter thresholds (e.g., p < 0.01) for multi-arm studies .

- Data normalization : Plasma lipid levels are expressed as mean ± SEM, adjusted for baseline variations .

Advanced: How can contradictory findings in lipid-lowering efficacy between in vitro and in vivo studies be reconciled?

Answer:

Contradictions may stem from:

- Bioavailability limitations : Poor absorption or rapid metabolism in vivo despite potent in vitro activity.

- Compensatory mechanisms : Upregulation of alternative lipid synthesis pathways in vivo.

- Methodological adjustments :

- Prodrug design to enhance oral bioavailability.

- Combination therapy with statins or fibrates to synergize mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。